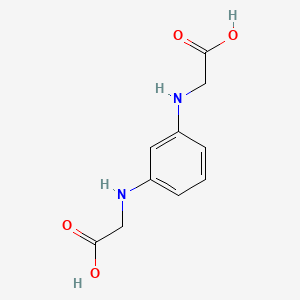
m-Phenylendiglycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Phenylendiglycin is an organic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure and properties, which make it a valuable compound for research and application.
Métodos De Preparación
The synthesis of m-Phenylendiglycin involves several steps and specific reaction conditions. One common method includes the nitration of benzoic acid followed by reduction to obtain the desired compound . Industrial production methods often involve large-scale chemical reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
m-Phenylendiglycin undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of m-dinitrobenzene to m-phenylenediamine is a well-studied reaction in the pharmaceutical and fine chemicals industries .
Aplicaciones Científicas De Investigación
m-Phenylendiglycin has a wide range of applications in scientific research. It is used in the synthesis of bioactive natural products and conducting polymers . Its unique properties make it valuable in the production of plastics, adhesives, and coatings, where it acts as an antioxidant, ultraviolet absorber, and flame retardant . Additionally, it has potential biological activities, including anti-tumor and anti-inflammatory effects .
Mecanismo De Acción
The mechanism of action of m-Phenylendiglycin involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
m-Phenylendiglycin can be compared with other similar compounds such as m-phenylenediamine and m-aryloxy phenols. These compounds share some structural similarities but differ in their specific properties and applications . For example, m-phenylenediamine is commonly used in the production of polymers and dyes, while m-aryloxy phenols are used as antioxidants and flame retardants .
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry. Its unique properties and wide range of applications make it a valuable subject for further study and exploration.
Propiedades
Fórmula molecular |
C10H12N2O4 |
|---|---|
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-[3-(carboxymethylamino)anilino]acetic acid |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)5-11-7-2-1-3-8(4-7)12-6-10(15)16/h1-4,11-12H,5-6H2,(H,13,14)(H,15,16) |
Clave InChI |
BBKYXHDUYXDDMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NCC(=O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



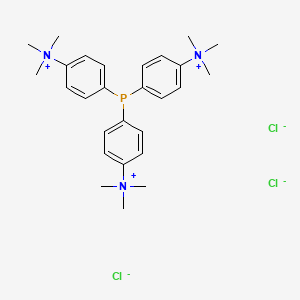
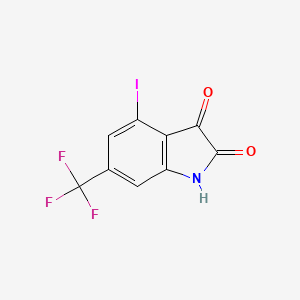
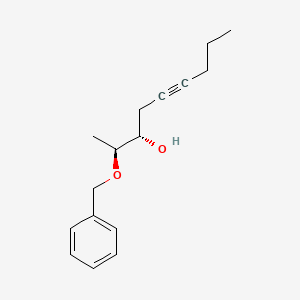
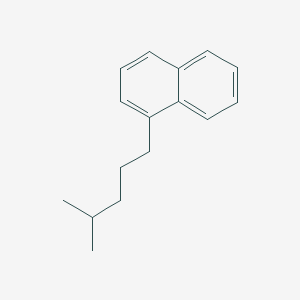
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)

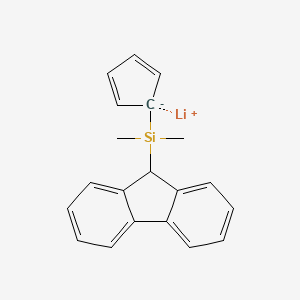
![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)
![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
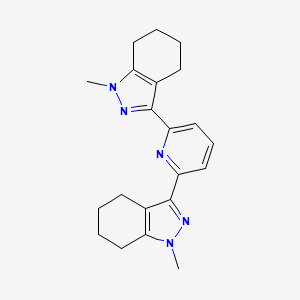
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![5-[(4-Bromo-phenyl)-hydrazono]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B14260649.png)
